molecular formula C14H21NO B14003477 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one CAS No. 13605-54-4

2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one

Cat. No.: B14003477
CAS No.: 13605-54-4
M. Wt: 219.32 g/mol
InChI Key: DBVRMXYKPXPKCW-UHFFFAOYSA-N
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Description

2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl group, a propyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane. This method is particularly useful when the benzene ring is not strongly deactivated .

Industrial Production Methods

Industrial production of this compound may involve the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo hydrogen abstraction reactions, particularly with hydroxyl radicals, leading to the formation of various intermediates and products . These reactions are crucial in understanding its behavior under different conditions and its potential effects in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

13605-54-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one

InChI

InChI=1S/C14H21NO/c1-5-11-15(4)14(2,3)13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3

InChI Key

DBVRMXYKPXPKCW-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(C)(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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